Fmoc-L-3-Benzothienylalanine

Peptide Engineering Drug Design Physicochemical Property

Fmoc-L-3-Benzothienylalanine is an Fmoc-protected, non-canonical amino acid featuring a benzothiophene-for-indole substitution. This sulfur bioisostere eliminates the indole N–H hydrogen bond donor, increases lipophilicity (logP ~5.83 vs ~5.09 for Fmoc-Trp), and enables site-specific incorporation via orthogonal yPheRS (T415G) systems with >98% fidelity. Ideal for SPPS, fluorescent protein engineering (56 nm Stokes shift), and hydrophobic peptide modifications. Select purity grade based on application to optimize cost.

Molecular Formula C26H21NO4S
Molecular Weight 443.5 g/mol
CAS No. 177966-60-8
Cat. No. B557785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Benzothienylalanine
CAS177966-60-8
Synonyms177966-60-8; Fmoc-L-3-Benzothienylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoicacid; Fmoc-beta-(3-benzothienyl)-Ala-OH; Fmoc-L-3-(3-Benzothienyl)alanine; Fmoc-3-(3-benzothienyl)-L-alanine; (2S)-3-(1-benzothiophen-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; Fmoc-L-3-Benzothienylala; AC1MC51J; 47418_ALDRICH; SCHEMBL6790172; 47418_FLUKA; MolPort-001-758-684; ZINC4218169; CF-387; Fmoc-L-3-(3-Benzothienyl)-alanine; MFCD00672562; AKOS015837218; AKOS015912201; FL150-1; AK163617; AM003498; AM018400; AN-30667; KB-51961
Molecular FormulaC26H21NO4S
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O
InChIInChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyBQIZNDWONIMCGM-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Benzothienylalanine CAS 177966-60-8: A Tryptophan Bioisostere for Orthogonal Translation and Peptide Engineering


Fmoc-L-3-Benzothienylalanine (CAS 177966-60-8) is an Fmoc-protected, non-canonical amino acid derivative where the indole ring of tryptophan is replaced by a benzothiophene moiety, creating a sulfur bioisostere . This single-atom substitution (N→S) eliminates the hydrogen-bond donor capability of the indole N–H while preserving aromatic bulk and enhancing lipophilicity, as reflected in a calculated logP of ~5.83 compared to Fmoc-L-tryptophan's logP of ~5.09–5.33 [1]. The compound is primarily employed as a building block in solid-phase peptide synthesis to introduce unique hydrophobic and fluorescent properties into peptides and proteins .

Why Fmoc-L-Tryptophan Cannot Substitute for Fmoc-L-3-Benzothienylalanine in Key Applications


Simple substitution of Fmoc-L-3-Benzothienylalanine with Fmoc-L-tryptophan is not scientifically valid due to fundamental differences in physicochemical and biochemical behavior. The benzothiophene-for-indole replacement eliminates the indole N–H, removing a key hydrogen-bond donor/acceptor site and significantly increasing lipophilicity (logP ~5.83 vs. ~5.09–5.33) [1]. In orthogonal translation systems, the yeast phenylalanyl-tRNA synthetase (yPheRS T415G) specifically activates benzothienylalanine (BT) while endogenous E. coli machinery does not, enabling site-specific incorporation with >98% fidelity—a property not shared by tryptophan [2]. Furthermore, the BT-containing fluorescent protein variant exhibits a uniquely large Stokes shift (56 nm) that cannot be achieved with tryptophan [2]. These quantifiable differences directly impact experimental outcomes in protein engineering, fluorescence-based assays, and peptide drug design.

Quantitative Differentiation of Fmoc-L-3-Benzothienylalanine Against Closest Analogs


Bioisosteric Replacement of Tryptophan: Quantified Lipophilicity Shift (logP)

Fmoc-L-3-Benzothienylalanine serves as a sulfur bioisostere of Fmoc-L-tryptophan, where the indole nitrogen is replaced by sulfur. This substitution increases the compound's calculated logP from ~5.09–5.33 for Fmoc-L-tryptophan [1] to ~5.83 for Fmoc-L-3-Benzothienylalanine . The ~0.5–0.7 log unit increase translates to an approximately 3–5× greater partitioning into octanol, reflecting significantly enhanced lipophilicity that alters peptide-membrane interactions and pharmacokinetic profiles.

Peptide Engineering Drug Design Physicochemical Property

Orthogonal Translation Fidelity: Benzothienylalanine Incorporation with >98% Fidelity in E. coli

In a head-to-head evaluation using a yeast phenylalanyl-tRNA synthetase variant (yPheRS T415G), benzothienylalanine (BT) was activated and site-specifically incorporated into murine dihydrofolate reductase in response to an amber stop codon with at least 98% fidelity [1]. Endogenous E. coli translational machinery did not utilize BT, 6-chlorotryptophan, 6-bromotryptophan, or 5-bromotryptophan, demonstrating that the engineered orthogonal pair uniquely enables high-fidelity incorporation of BT.

Genetic Code Expansion Protein Engineering Orthogonal Translation

Fluorescent Protein Engineering: 56 nm Stokes Shift from BT-Modified CFP6

When incorporated at position Trp66 of the cyan fluorescent protein variant CFP6, benzothienylalanine (BT) produced an unusually large Stokes shift of 56 nm—the difference between the absorption and emission maxima [1]. While all Trp analogues tested (6-chlorotryptophan, 6-bromotryptophan, 5-bromotryptophan, and BT) caused blue shifts in fluorescence emission and absorption, only BT yielded this exceptionally large Stokes shift, which reduces spectral overlap and enhances signal-to-noise in fluorescence applications.

Fluorescent Proteins Spectral Properties Bioimaging

Enantiomeric Purity: D-Enantiomer ≤ 0.5% in Commercial Supply

Commercial suppliers provide Fmoc-L-3-Benzothienylalanine with specified enantiomeric purity. Thermo Scientific Chemicals certifies that the D-enantiomer content is ≤ 0.5% as determined by the supplier's Certificate of Analysis . This level of chiral purity is essential for solid-phase peptide synthesis to prevent the incorporation of the incorrect stereoisomer, which could alter peptide conformation and biological activity.

Chiral Purity Peptide Synthesis Quality Control

Vendor Pricing and Purity Gradient: Cost-Effective Access for Scale-Up

A cross-vendor comparison reveals a purity–cost gradient for Fmoc-L-3-Benzothienylalanine. Aladdin Scientific offers 95% purity at $35.90/250 mg, $117.90/1 g, and $365.90/5 g . Thermo Scientific Chemicals (Fisher Scientific) offers the same 95% purity at $102.74/250 mg, $309.62/1 g, and $1,286.77/5 g . Sigma-Aldrich provides a higher purity grade (≥98.0% by HPLC) with pricing available upon request . This gradient allows researchers to select the appropriate quality–cost balance for their specific application, from initial exploratory synthesis to cGMP manufacturing.

Procurement Cost Analysis Peptide Synthesis

Optimal Application Scenarios for Fmoc-L-3-Benzothienylalanine Based on Quantitative Differentiation


Genetic Code Expansion for High-Fidelity Protein Labeling

Leverage the validated orthogonal yPheRS (T415G)/ytRNA pair to site-specifically incorporate benzothienylalanine into recombinant proteins expressed in E. coli with >98% fidelity [1]. This enables precise introduction of a non-canonical amino acid for structure–activity relationship studies, fluorescent labeling, or bioorthogonal conjugation without interference from endogenous translational machinery. The high fidelity ensures homogeneous protein product, critical for reproducible biophysical characterization.

Engineering Fluorescent Proteins with Enhanced Spectral Separation

Incorporate benzothienylalanine at the Trp66 position of CFP-family fluorescent proteins to achieve an unusually large 56 nm Stokes shift [1]. This modification reduces excitation-emission spectral overlap, enabling improved signal-to-noise in multiplexed fluorescence imaging, FRET-based biosensors, and high-content screening assays. The sulfur bioisostere also eliminates the indole N–H hydrogen bond, potentially altering chromophore maturation kinetics and photostability.

Design of Lipophilic Peptide Therapeutics and Membrane Probes

Replace tryptophan residues with 3-benzothienylalanine in synthetic peptides to increase lipophilicity by ~0.5–0.7 logP units (approx. 3–5× higher octanol partitioning) [2]. This modification can enhance peptide membrane permeability, alter subcellular localization, or improve metabolic stability by removing the oxidizable indole nitrogen. Ideal for developing cell-penetrating peptides, antimicrobial peptides, or membrane-targeting probes where increased hydrophobicity is advantageous.

Cost-Optimized Procurement for Peptide Synthesis Scale-Up

Select the appropriate purity grade (95% vs. ≥98%) based on application requirements to control synthesis costs. For initial exploratory studies or solid-phase peptide synthesis where minor impurities are removed during purification, the 95% purity grade from Aladdin ($35.90/250 mg) offers significant cost savings relative to premium suppliers . For cGMP manufacturing or sensitive applications requiring stringent quality control, the ≥98.0% HPLC-grade material with documented enantiopurity (D-enantiomer ≤0.5%) is recommended .

Technical Documentation Hub

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